REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=2)[OH:12])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1>C(Cl)Cl.O=[Mn]=O>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=2)=[O:12])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1
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Name
|
|
Quantity
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2.47 g
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Type
|
reactant
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Smiles
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COC=1C=C(C=C(C1)OC)C(O)C1=CC(=CC=C1)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
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3.91 g
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Type
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catalyst
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Smiles
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O=[Mn]=O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
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Smiles
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O=[Mn]=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The black suspension was filtered through a Celite pad
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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COC=1C=C(C=C(C1)OC)C(=O)C1=CC(=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |